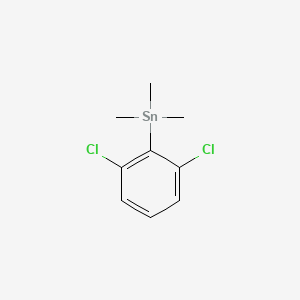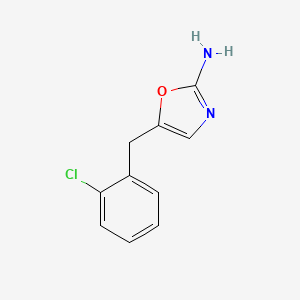
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that belongs to the class of hydrazinecarboxylates. It features a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(thiophen-2-yl)hydrazinecarboxylate typically involves the condensation of hydrazine hydrate with di-tert-butyl dicarbonate in a solvent such as dichloromethane (DCM) at 0°C to room temperature over a period of 5 hours . This is followed by the reaction of the resulting tert-butyl hydrazinecarboxylate with 2-bromo thiophene in dimethyl sulfoxide (DMSO) to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(thiophen-2-yl)hydrazinecarboxylate involves its interaction with molecular targets, which can vary depending on its specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 1-(5-nitro-2-thienyl)hydrazinecarboxylate: Similar structure but with a nitro group on the thiophene ring.
Tert-butyl 2-(1-phenylethyl)hydrazinecarboxylate: Contains a phenylethyl group instead of a thiophene ring.
Uniqueness
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C9H14N2O2S |
|---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
tert-butyl N-amino-N-thiophen-2-ylcarbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(10)7-5-4-6-14-7/h4-6H,10H2,1-3H3 |
InChI-Schlüssel |
AVFSSFGINVYIRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(2-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B8568243.png)
![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)


![[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol](/img/structure/B8568283.png)
![3-(2-Acetylaminoethyl)benzo[b]thiophene](/img/structure/B8568289.png)





